An In-depth Technical Guide on the Mechanism of Action of Bergamottin on Cytochrome P450 3A4
An In-depth Technical Guide on the Mechanism of Action of Bergamottin on Cytochrome P450 3A4
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the molecular mechanisms underlying the interaction between bergamottin (B190657), a key furanocoumarin in grapefruit juice, and the drug-metabolizing enzyme Cytochrome P450 3A4 (CYP3A4). It consolidates quantitative data, details experimental methodologies, and visually represents the core processes.
Introduction
Bergamottin is a naturally occurring furanocoumarin found in grapefruit and other citrus fruits.[1] It is a significant contributor to the "grapefruit juice effect," a phenomenon where the co-administration of grapefruit juice with certain oral medications leads to a substantial increase in their bioavailability and a higher risk of adverse effects.[2][3][4] This interaction is primarily due to the potent inhibition of CYP3A4, a crucial enzyme responsible for the metabolism of approximately 50% of marketed drugs.[5] Understanding the precise mechanism of this inhibition is critical for drug development, clinical pharmacology, and ensuring patient safety.
This document elucidates the mechanism-based inactivation of CYP3A4 by bergamottin, detailing the kinetics of the interaction, the formation of covalent adducts, and the specific molecular targets within the enzyme.
Mechanism of Action: Mechanism-Based Inactivation
Bergamottin is not a simple competitive inhibitor of CYP3A4; instead, it acts as a mechanism-based inactivator, also known as a suicide inhibitor.[2][6] This process involves the enzymatic conversion of bergamottin by CYP3A4 into a reactive intermediate.[7] This intermediate then forms a covalent bond with the enzyme, leading to its irreversible inactivation.[7] Restoration of enzymatic activity requires the synthesis of new CYP3A4 protein.[7]
The key steps in this mechanism are:
-
Initial Binding: Bergamottin binds to the active site of CYP3A4.
-
Metabolic Activation: The furan (B31954) ring of bergamottin is metabolized by CYP3A4, a process that requires NADPH.[2][6]
-
Formation of a Reactive Intermediate: This metabolic step generates a reactive species. Studies have identified an oxygenated metabolite of 6',7'-dihydroxybergamottin (B27312) (a metabolite of bergamottin) as the reactive intermediate.[8][9]
-
Covalent Adduction: The reactive intermediate covalently binds to a specific amino acid residue within the CYP3A4 active site, leading to the formation of a stable, inactive enzyme-inhibitor complex.[8][9] This covalent modification primarily targets the apoprotein of CYP3A4, rather than the heme prosthetic group.[2][6]
-
Enzyme Inactivation: The covalent modification results in a loss of catalytic activity.[2][6] The inactivated enzyme is eventually targeted for degradation.[10]
Site of Covalent Modification
Detailed studies involving mass spectrometry and site-directed mutagenesis have identified the specific site of covalent adduction. The reactive intermediate of bergamottin covalently modifies Glutamine-273 (Gln273) of the CYP3A4 apoprotein.[8][9] Mutating this residue to valine renders the enzyme resistant to inactivation by bergamottin.[8][9]
Quantitative Data
The potency and kinetics of CYP3A4 inactivation by bergamottin and its derivatives have been characterized in numerous in vitro studies. The following tables summarize key quantitative data.
| Compound | System | Substrate | IC50 (µM) | Reference |
| Bergamottin | Human Liver Microsomes | Saquinavir (B1662171) | 0.74 ± 0.13 | [11] |
| 6',7'-Dihydroxybergamottin | Human Liver Microsomes | Saquinavir | 0.33 ± 0.23 | [11] |
| Epoxybergamottin (B1244229) | Transfected Human Liver Epithelial Cells | Diltiazem | 4.2 ± 1.1 | [12] |
| Bergamottin | Human Liver Microsomes | Testosterone | ~22 | [13] |
| 6',7'-Dihydroxybergamottin | Human Liver Microsomes | Testosterone | ~2 | [13] |
| Bergapten | Human Liver Microsomes | Quinine | ~25 | [13] |
Table 1: IC50 Values for CYP3A4 Inhibition
| Compound | System | k_inact (min⁻¹) | K_I (µM) | Reference |
| Bergamottin | Reconstituted Human CYP3A4 | 0.3 | 7.7 | [2][6] |
| Bergamottin | Human Intestinal Microsomes | ~0.35 | ~25 | [14] |
| 6',7'-Dihydroxybergamottin | Human Intestinal Microsomes | 0.3 - 0.4 | ~3 | [14] |
| Bergamottin | Reconstituted Human CYP2B6 | 0.09 | 5 | [15] |
| Bergamottin | Reconstituted Human CYP3A5 | 0.045 | 20 | [15] |
Table 2: Kinetic Parameters for Mechanism-Based Inactivation of Cytochrome P450 Enzymes
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of bergamottin on CYP3A4.
CYP3A4 Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against CYP3A4 activity in human liver microsomes.
-
Materials:
-
Human Liver Microsomes (HLMs)
-
CYP3A4 substrate (e.g., testosterone, midazolam, saquinavir)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Bergamottin (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Acetonitrile (B52724) or methanol (B129727) (for quenching the reaction)
-
Internal standard for analytical quantification
-
-
Procedure:
-
Prepare a series of dilutions of bergamottin in the solvent.
-
In a microcentrifuge tube, pre-incubate HLMs, potassium phosphate buffer, and the bergamottin dilution (or solvent control) at 37°C for a specified time (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the CYP3A4 substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite using a validated analytical method, such as LC-MS/MS.
-
Calculate the percentage of inhibition for each bergamottin concentration relative to the solvent control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
Determination of Mechanism-Based Inactivation Kinetic Parameters (k_inact and K_I)
This protocol describes the determination of the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I).
-
Pre-incubation Phase:
-
Prepare reaction mixtures containing HLMs (or reconstituted CYP3A4), NADPH regenerating system, and various concentrations of bergamottin in a suitable buffer. A control incubation without bergamottin is also prepared.
-
Incubate these mixtures at 37°C. At various time points (e.g., 0, 5, 10, 20, 30 minutes), aliquots are taken from each pre-incubation mixture.
-
-
Activity Measurement Phase:
-
Immediately dilute each aliquot into a secondary incubation mixture containing a high concentration of a CYP3A4 probe substrate (e.g., testosterone) and the NADPH regenerating system. The dilution should be significant (e.g., 10-fold or more) to minimize the effect of any remaining bergamottin.
-
Incubate for a short period to measure the remaining CYP3A4 activity.
-
Terminate the reaction and quantify the metabolite formation as described in the IC50 protocol.
-
-
Data Analysis:
-
For each bergamottin concentration, plot the natural logarithm of the remaining CYP3A4 activity against the pre-incubation time. The slope of this line represents the observed inactivation rate constant (k_obs).
-
Plot the k_obs values against the corresponding bergamottin concentrations.
-
Fit the data to the Michaelis-Menten equation for enzyme inactivation: k_obs = k_inact * [I] / (K_I + [I]), where [I] is the inhibitor concentration. This allows for the determination of k_inact and K_I.
-
Identification of Covalent Adducts by LC-MS/MS
This protocol outlines the workflow for identifying the specific site of covalent modification of CYP3A4 by bergamottin.
-
Inactivation and Sample Preparation:
-
Incubate recombinant human CYP3A4 with bergamottin in the presence of an NADPH regenerating system to achieve significant inactivation (e.g., >70%). A control reaction without NADPH is run in parallel.
-
Remove excess unbound inhibitor by methods such as dialysis or size-exclusion chromatography.
-
Denature the protein and reduce disulfide bonds with dithiothreitol (B142953) (DTT).
-
Alkylate cysteine residues with iodoacetamide.
-
Digest the protein into smaller peptides using a sequence-specific protease, such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using reverse-phase liquid chromatography (LC).
-
Analyze the eluting peptides by tandem mass spectrometry (MS/MS).
-
The mass spectrometer is operated in a data-dependent acquisition mode, where precursor ions are selected for fragmentation based on their intensity.
-
-
Data Analysis and Site Identification:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of CYP3A4.
-
The search parameters should include a variable modification corresponding to the mass of the reactive intermediate of bergamottin (e.g., a mass increase of 388 Da, corresponding to oxygenated dihydroxybergamottin).[8][9]
-
Identify peptides that show this specific mass shift in the bergamottin-treated sample but not in the control.
-
The MS/MS fragmentation pattern of the modified peptide is then used to pinpoint the exact amino acid residue that is covalently modified.[8][9]
-
Visualizations
The following diagrams illustrate the key processes and workflows described in this guide.
Caption: Mechanism of action of bergamottin on CYP3A4.
Caption: Experimental workflow for identifying the covalent adduct.
Implications for Drug Development
The mechanism-based inactivation of CYP3A4 by bergamottin has several important implications for drug development and clinical practice:
-
Drug-Food Interactions: The long-lasting and irreversible nature of the inhibition means that the "grapefruit juice effect" can persist for up to 24-72 hours, as it takes time for new CYP3A4 to be synthesized.[4][7] This necessitates clear patient guidance on avoiding grapefruit products when taking CYP3A4 substrates.
-
Predicting Interactions: Understanding the structural requirements for furanocoumarins to act as mechanism-based inactivators can help in predicting potential interactions with new chemical entities during drug development.
-
Therapeutic Potential: The potent inhibition of CYP3A4 by bergamottin and its analogues has been explored as a strategy to intentionally boost the bioavailability of certain drugs, potentially allowing for lower doses and reduced costs.[1]
-
In Vitro Screening: The experimental protocols detailed here are fundamental for screening new drug candidates for their potential to cause mechanism-based inhibition of CYP3A4, a critical step in preclinical safety assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Grapefruit - Wikipedia [en.wikipedia.org]
- 4. dietsdebunked.co.uk [dietsdebunked.co.uk]
- 5. Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation of cytochrome P450 3A4 by bergamottin, a component of grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What Is the Mechanism by Which Grapefruit Juice Inhibits CYP3A4? → Learn [pollution.sustainability-directory.com]
- 8. Identification of the Residue in Human CYP3A4 That Is Covalently Modified by Bergamottin and the Reactive Intermediate That Contributes to the Grapefruit Juice Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the residue in human CYP3A4 that is covalently modified by bergamottin and the reactive intermediate that contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two major grapefruit juice components differ in time to onset of intestinal CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of the CYP3A4-mediated metabolism and P-glycoprotein-mediated transport of the HIV-1 protease inhibitor saquinavir by grapefruit juice components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of epoxybergamottin as a CYP3A4 inhibitor in grapefruit peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sites.ualberta.ca [sites.ualberta.ca]
- 14. researchgate.net [researchgate.net]
- 15. The grapefruit juice effect is not limited to cytochrome P450 (P450) 3A4: evidence for bergamottin-dependent inactivation, heme destruction, and covalent binding to protein in P450s 2B6 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
